
N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide, also known as AH7614, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of science. This compound has been found to possess significant anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of science. This compound has been found to possess significant anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. It has been studied as a potential treatment for various diseases such as arthritis, cancer, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX-2, N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide has been found to possess significant anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce inflammation by inhibiting the activity of COX-2, which in turn reduces the production of prostaglandins. This compound has also been found to possess antioxidant properties, which may contribute to its therapeutic effects. In addition, N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide has been found to be well-tolerated by animals in preclinical studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide has several advantages for lab experiments. It is a well-characterized compound with a high yield and purity, making it easy to obtain and work with. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one of the limitations of N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide is that its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for the research on N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide. One potential direction is to further investigate its mechanism of action, which may provide insights into its therapeutic potential. Another direction is to study its potential applications in the treatment of various diseases such as arthritis, cancer, and neurodegenerative disorders. Additionally, further studies are needed to determine the safety and efficacy of N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide in humans. Overall, the research on N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide has the potential to lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide involves the reaction of 2-methylbenzenesulfonyl chloride with 2-amino-4-methylphenol in the presence of a base such as triethylamine. The reaction proceeds through an intermediate sulfonylurea, which is then hydrolyzed to form the final product. The yield of the synthesis method is generally high, and the purity of the compound can be easily achieved through recrystallization.
Propriétés
Formule moléculaire |
C14H15NO3S |
|---|---|
Poids moléculaire |
277.34 g/mol |
Nom IUPAC |
N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H15NO3S/c1-10-7-8-13(16)12(9-10)15-19(17,18)14-6-4-3-5-11(14)2/h3-9,15-16H,1-2H3 |
Clé InChI |
TUCMHJHBHMWLNU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NS(=O)(=O)C2=CC=CC=C2C |
SMILES canonique |
CC1=CC(=C(C=C1)O)NS(=O)(=O)C2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate](/img/structure/B290635.png)

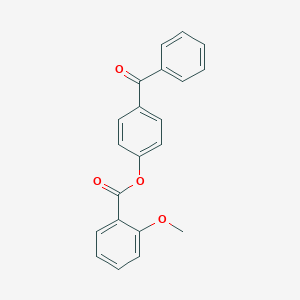

![N-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide](/img/structure/B290641.png)
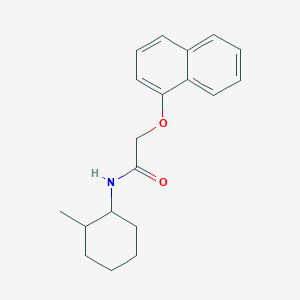
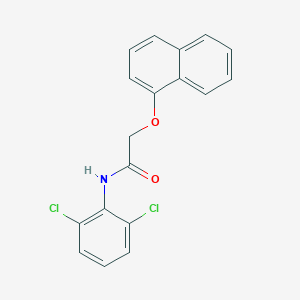

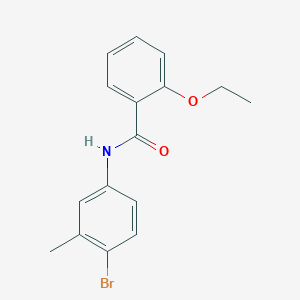
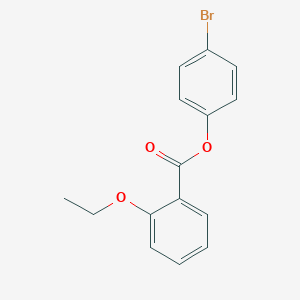
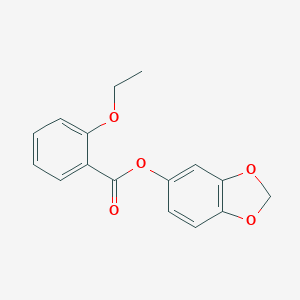

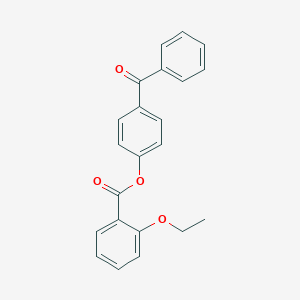
![2-ethoxy-N-{5-[(2-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290655.png)